molecular formula C9H15NO4 B1315615 Dimethyl piperidine-2,5-dicarboxylate CAS No. 2207-52-5

Dimethyl piperidine-2,5-dicarboxylate

Cat. No. B1315615
CAS RN: 2207-52-5
M. Wt: 201.22 g/mol
InChI Key: SGOAVLHEGKCEHK-UHFFFAOYSA-N
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Description

Dimethyl piperidine-2,5-dicarboxylate is a chemical compound with the CAS Number 2207-52-5 . It has a molecular weight of 201.22 and is typically stored at room temperature . The compound is in liquid form .


Molecular Structure Analysis

The molecular formula of Dimethyl piperidine-2,5-dicarboxylate is C9H15NO4 . The InChI string is InChI=1S/C9H9NO4/c1-13-8(11)6-3-4-7(10-5-6)9(12)14-2/h3-5H,1-2H3 and the Canonical SMILES string is COC(=O)C1=CN=C(C=C1)C(=O)OC .


Physical And Chemical Properties Analysis

Dimethyl piperidine-2,5-dicarboxylate has a molecular weight of 195.17 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 5 . The compound also has a Rotatable Bond Count of 4 .

Scientific Research Applications

Electrochemical Properties and Antibacterial Studies

  • Cyclic Voltammetry and Antibacterial Effects : A study focused on the electrochemical properties of a piperidine derivative, demonstrating its application in cyclic voltammetry and antibacterial testing. This research showcases the compound's potential in developing new antibacterial agents with specific efficacy against Salmonella typhi (B. VeeramaliniJ & G. Baskar, 2017).

Medicinal Chemistry and Drug Design

  • HIV-1 Inhibition : Piperazine-based derivatives, closely related to Dimethyl piperidine-2,5-dicarboxylate, have been identified as potent CCR5 antagonists for inhibiting HIV-1, highlighting the compound's relevance in drug development for infectious diseases (J. Tagat et al., 2001).

  • Chemoenzymatic Synthesis for Drug Discovery : A novel chemoenzymatic approach to synthesize optically pure isogalactofagomine starting from a piperidine derivative demonstrates the compound's utility in the synthesis of biologically active molecules (X. Liang, A. Lohse, & M. Bols, 2000).

Photodynamic Therapy and Material Science

  • Molecular Design for Near-Infrared Absorbers : Research on synthetic bacteriochlorins integrated with spiro-piperidine motifs illustrates the compound's application in designing near-infrared absorbers, with potential uses in photodynamic therapy (Kanumuri Ramesh Reddy et al., 2013).

Safety And Hazards

The compound is associated with several hazard statements, including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

dimethyl piperidine-2,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-13-8(11)6-3-4-7(10-5-6)9(12)14-2/h6-7,10H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGOAVLHEGKCEHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(NC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40540031
Record name Dimethyl piperidine-2,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40540031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl piperidine-2,5-dicarboxylate

CAS RN

2207-52-5
Record name 2,5-Piperidinedicarboxylic acid, 2,5-dimethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2207-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl piperidine-2,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40540031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dimethyl piperidine-2,5-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DM Smith - Rodd's Chemistry of Carbon Compounds, 1964 - Elsevier
Publisher Summary This chapter focuses on pyridine and its derivatives. Pyridine was isolated by Anderson from bone oil, coal tar, shale oil, petroleum, peat, commercial amyl alcohol, …
Number of citations: 13 www.sciencedirect.com

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